3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride
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Overview
Description
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is a synthetic compound with a complex molecular structure. It is primarily used as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in facilitating the degradation of disease-causing proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride involves multiple stepsThe final step involves the addition of the propanoic acid moiety and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the imidazo[1,2-a]pyrazine core.
Deprotection Reactions: The primary product is the free amine derivative of the compound.
Scientific Research Applications
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer and neurodegenerative disorders . The compound’s rigid structure makes it an ideal linker for connecting the targeting moiety to the E3 ligase recruiting element in PROTACs .
Mechanism of Action
The mechanism of action of 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved depend on the specific PROTAC and the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
3-(7-(tert-Butoxycarbonyl)-2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid hydrochloride: Another rigid linker used in PROTAC development.
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: A similar compound with a slightly different structure and application.
Uniqueness
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which provides rigidity and stability to PROTAC molecules. This rigidity is crucial for the proper orientation and function of the PROTAC, enhancing its ability to form the necessary ternary complex for protein degradation .
Biological Activity
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride (CAS: 2503201-88-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17N3O4·HCl
- Molecular Weight : 331.8 g/mol
- IUPAC Name : 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride
Anticancer Activity
Research indicates that compounds similar to 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid exhibit significant anticancer properties. The imidazo[1,2-a]pyrazine core has been associated with the inhibition of various cancer cell lines. For instance:
- Study Findings : In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrazine can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical) | 10.0 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Antimicrobial Effectiveness :
Properties
Molecular Formula |
C14H22ClN3O4 |
---|---|
Molecular Weight |
331.79 g/mol |
IUPAC Name |
3-[7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H21N3O4.ClH/c1-14(2,3)21-13(20)16-6-7-17-10(4-5-12(18)19)8-15-11(17)9-16;/h8H,4-7,9H2,1-3H3,(H,18,19);1H |
InChI Key |
QKCKFDOVABEGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2CCC(=O)O)C1.Cl |
Origin of Product |
United States |
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